AM-694

Übersicht

Beschreibung

AM694 is a potent synthetic cannabinoid (CB) with Ki values of 0.08 and 1.44 nM for the CB1 and CB2 receptors, respectively. The physiological actions and metabolism of AM694 have not been characterized.

AM-694 is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.

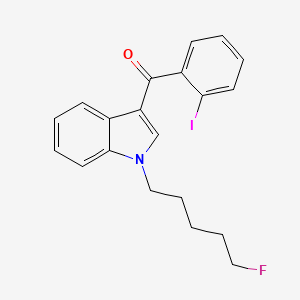

1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole is a member of the class of indoles that is 1H-indole which is substituted at position 1 by a 5-fluoropentyl group and a position 3 by an o-fluorobenzoyl group. It is a selective agonist for the CB1 cannabinoid receptor; Ki values for the CB1 and CB2 receptors are 0.08 and 1.44 nM, respectively. It has a role as a cannabinoid receptor agonist. It is a member of indoles, an aromatic ketone, an organoiodine compound, an organofluorine compound and a synthetic cannabinoid.

Biologische Aktivität

AM-694, chemically known as 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a synthetic cannabinoid that functions primarily as a potent agonist for the CB1 receptor. This compound has gained attention due to its psychoactive effects, which include euphoria, sedation, hallucinations, and anxiety. The increasing prevalence of this compound and similar substances in recreational use has raised concerns about their safety and potential for abuse.

This compound exhibits high affinity for the CB1 receptor, which is primarily located in the brain and is responsible for mediating the psychoactive effects associated with cannabinoids. Research indicates that this compound acts as a full agonist at this receptor, leading to significant cannabinoid-like effects. The binding affinity of this compound is notably higher than that of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .

Pharmacological Effects

The biological activity of this compound can be summarized through various studies:

- Psychoactive Effects : Users report effects similar to those of THC, including euphoria and altered perception. However, adverse effects such as anxiety and hallucinations have also been documented .

- Animal Studies : In rodent models, this compound has shown significant depressant effects on locomotor activity. These effects are comparable to those observed with other synthetic cannabinoids and indicate its potential for abuse .

Case Studies

A notable case involved a 25-year-old male who experienced severe trauma after consuming alcohol and an unknown pill containing this compound. Toxicological analysis confirmed the presence of this compound in urine and blood samples using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) . This case highlights the dangers associated with synthetic cannabinoids and their metabolites.

Analytical Techniques

Detection of this compound in biological samples is critical for forensic toxicology. Various methods have been employed:

Metabolites

Research has identified several metabolites of this compound, including:

- Carboxylated metabolite : Detected but not quantified due to lack of reference standards.

- Defluorinated metabolite : Also identified but requires further research for quantification .

Implications for Public Health

The rise in popularity of synthetic cannabinoids like this compound poses significant public health challenges. Reports indicate that these substances are often misrepresented as legal alternatives to cannabis, leading to unintentional consumption by users unaware of their potency or potential health risks. The detection of this compound in various biological fluids underscores the need for increased awareness and regulation surrounding new psychoactive substances.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

AM-694 is utilized in pharmacological studies to understand the mechanisms of cannabinoid receptors. Its high affinity for the CB1 receptor (with a value of 0.08 nM) makes it an ideal candidate for mapping CB1 receptor distribution in the body, which is crucial for developing therapeutic agents targeting these receptors .

Table 1: Binding Affinity of this compound

| Receptor | Binding Affinity () |

|---|---|

| CB1 | 0.08 nM |

| CB2 | 1.44 nM |

Metabolic Studies

In vitro metabolism studies have shown that this compound undergoes significant metabolic transformations in human hepatocytes. The primary metabolites identified include hydrolytic defluorination products and carboxylated metabolites. These findings are essential for understanding how this compound is processed in the body and its potential effects on human health .

Table 2: Major Metabolites of this compound

| Metabolite Type | Description |

|---|---|

| Hydrolytic Defluorination | Major pathway involving removal of fluorine |

| Carboxylated Metabolite | Resulting from carboxylation processes |

| Monohydroxylated Metabolite | Formed through hydroxylation of the N-alkyl chain |

Toxicological Applications

This compound has been detected in various biological samples, highlighting its relevance in toxicology. Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to quantify this compound and its metabolites in urine and blood samples. A study reported a concentration of this compound at 0.084 µg/L in urine, emphasizing the need for reliable detection methods due to the compound's prevalence in synthetic cannabinoid formulations .

Case Study: Detection in Clinical Samples

A retrospective analysis revealed that this compound was present in post-mortem blood samples from individuals suspected of synthetic cannabinoid overdose. This underscores its significance in forensic toxicology, where distinguishing between various synthetic cannabinoids is crucial for understanding their impact on health and safety .

Forensic Science Applications

This compound's detection in forensic cases has prompted extensive research into its metabolic pathways to improve analytical methodologies for drug testing. The identification of metabolites aids in confirming substance use and understanding the potential health risks associated with synthetic cannabinoids .

Analyse Chemischer Reaktionen

Metabolic Pathways of AM-694

This compound undergoes extensive metabolism in humans, predominantly through three enzymatic pathways:

Major Metabolites :

-

The hydrolytically defluorinated metabolite is further oxidized to carboxylated products.

-

Combinations of these pathways (e.g., defluorination + hydroxylation) yield secondary metabolites .

Analytical Detection of Metabolites

Metabolites are identified using advanced chromatographic and spectroscopic methods:

Stability and Degradation

-

In Vitro Stability : this compound induces cell membrane damage at concentrations exceeding those observed in humans (~10 µM) .

-

Photodegradation : No direct studies reported, but structural analogs (e.g., JWH-018) show susceptibility to UV light, suggesting potential photolytic decomposition .

Research Findings on Metabolic Byproducts

-

Clinical Observations :

-

Toxicological Implications :

Eigenschaften

IUPAC Name |

[1-(5-fluoropentyl)indol-3-yl]-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FINO/c21-12-6-1-7-13-23-14-17(15-8-3-5-11-19(15)23)20(24)16-9-2-4-10-18(16)22/h2-5,8-11,14H,1,6-7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFIIZFINPPEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC=CC=C3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187156 | |

| Record name | [1-(5-Fluoropentyl)-1H-indol-3-yl](2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335161-03-0 | |

| Record name | [1-(5-Fluoropentyl)-1H-indol-3-yl](2-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335161-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM-694 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335161030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1-(5-Fluoropentyl)-1H-indol-3-yl](2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-694 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RK7KN7L1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.